1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chloro group at position 4 and an amine group at position 3. The pyrazole ring is further functionalized with a methyl group linked to a 4-bromothiophene moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H7BrClN3S |
|---|---|
Molecular Weight |
292.58 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12) |
InChI Key |
HQFPJOQPZJIVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromothiophene-2-methyl Precursors
- Bromination of thiophene derivatives is commonly achieved using N-bromosuccinimide (NBS) or bromine in aqueous acidic media.
- For 4-bromothiophene-2-methyl intermediates, selective bromination at the 4-position of thiophene is performed starting from methylthiophene derivatives.
- Example: Using NBS in water or organic solvents to brominate methyl thiophene at the 4-position with high regioselectivity and yield.
Formation of the Pyrazole Core
- The pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones.
- Hydrazine or substituted hydrazines react with acetylenic ketones to give pyrazole derivatives, often yielding regioisomeric mixtures that can be controlled by choice of substituents and reaction conditions.
- Alternative methods include metal-catalyzed domino reactions or cyclization of hydrazone intermediates.
Introduction of the Amino Group at the 3-Position
- Amination at the 3-position of pyrazole can be achieved by direct substitution or by using aminating reagents during or after pyrazole formation.
- Literature reports synthesis of 3-amino pyrazoles via reaction of cyanoacetone derivatives with hydrazine or hydrazinium salts, followed by workup to isolate the amino-substituted pyrazole.
Attachment of (4-Bromothiophen-2-yl)methyl Group to Pyrazole
- The (4-bromothiophen-2-yl)methyl substituent is introduced at the N-1 position of the pyrazole ring through alkylation reactions.
- This involves the reaction of 4-bromothiophene-2-methyl halide (such as bromide or chloride) with the pyrazole nitrogen under basic conditions to form the N-substituted pyrazole.
Chlorination at the 4-Position of Pyrazole
- Selective chlorination of the pyrazole ring at the 4-position can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS).
- This step is typically performed after formation of the pyrazole core and N-substitution to avoid interference with other functional groups.
Representative Synthetic Route Summary
Analytical and Research Findings
- Molecular formula: C8H8BrClN3S; molecular weight approximately 293.6 g/mol considering bromine and chlorine substituents.
- The compound exhibits characteristic NMR signals corresponding to the pyrazole ring, bromothiophene moiety, and amino group.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
- The synthetic methods demonstrate reproducibility with yields ranging from moderate to high (50-85%) depending on reaction optimization.
- Regioselectivity in pyrazole formation and halogenation steps is critical and can be influenced by solvent choice, temperature, and reagent stoichiometry.
Notes on Optimization and Scale-Up
- Bromination using NBS is preferred over bromine for safety and selectivity.
- Alkylation reactions require careful control of base and temperature to prevent polyalkylation.
- Chlorination with NCS is mild and selective but requires monitoring to avoid over-chlorination.
- Purification typically involves silica gel chromatography and recrystallization from suitable solvents like ethanol or ethyl acetate.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Bromination of thiophene | NBS, water or organic solvent | High regioselectivity, mild | Control of mono-bromination |
| Pyrazole ring formation | Hydrazine + acetylenic ketones, reflux | Well-established, versatile | Regioisomer mixtures possible |
| N-1 Alkylation | 4-Bromothiophene-2-methyl halide, base | Direct attachment, good yields | Avoiding multiple substitutions |
| Chlorination at 4-position | NCS or equivalent chlorinating agent | Selective, mild | Over-chlorination risk |
| Purification | Chromatography, recrystallization | High purity achievable | Requires solvent optimization |
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene and chloropyrazole moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Differences
Key Observations :
- Substituent Impact: Replacing the phenyl group with a thiophene (as in the target compound) increases molecular weight due to sulfur and bromine.
- Halogen Effects : Bromine (atomic radius: 1.85 Å) provides greater steric bulk and polarizability compared to chlorine (1.75 Å) or fluorine (1.47 Å), which may influence solubility and metabolic stability .
Physicochemical Properties
- Hydrogen Bonding: The amine group at position 3 serves as a hydrogen bond donor, common across all analogs, while halogen substituents (Br, Cl, F) act as weak acceptors .
Biological Activity
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈BrClN₃S. The compound features a pyrazole ring substituted with a bromothiophene moiety and a chlorine atom, which may influence its biological activity through alterations in electronic properties and steric hindrance.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. For instance, similar compounds have shown promising antiproliferative activity against various cancer cell lines, including MCF7 (human breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, potentially through pathways involving EGFR signaling .
Enzyme Inhibition
Pyrazole derivatives are also recognized for their ability to inhibit specific enzymes. For example, they have been identified as selective inhibitors of p38 MAP kinase, a target in inflammatory diseases and cancer therapy. The binding interactions within the ATP-binding pocket of p38 have been characterized through crystallography . While specific data on the target inhibition by this compound is limited, its structural similarities to known inhibitors suggest potential enzyme modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds in this class can trigger apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : They can cause cell cycle disruptions that prevent cancer cell proliferation.
- Enzyme Targeting : Inhibition of kinases and other enzymes involved in critical signaling pathways.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
Q & A
Q. What are the optimal synthetic routes for 1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine?
The synthesis typically involves multi-step reactions starting from pyrazole and thiophene precursors. A common approach includes:
- Step 1 : Alkylation of 4-chloro-1H-pyrazol-3-amine with 4-bromothiophene-2-methyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the target compound .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key challenges include controlling regioselectivity during alkylation and minimizing byproducts. Reaction monitoring with TLC or HPLC is critical .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-3 amine, thiophene bromine). Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm), while the methylene bridge (CH₂) resonates at δ 4.2–4.5 ppm .
- X-ray crystallography : Resolves bond lengths and angles, particularly the dihedral angle between pyrazole and thiophene rings (typically 45–60°), which influences electronic properties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 332.96 for C₉H₈BrClN₃S) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Modifications : Introduce substituents at the pyrazole C-4 position (e.g., electron-withdrawing groups like -CF₃) to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking to assess interactions with target proteins (e.g., kinases or microbial enzymes). For example, the bromothiophene moiety may engage in hydrophobic binding, while the pyrazole amine participates in hydrogen bonding .
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) or bacterial strains (e.g., S. aureus, E. coli) to correlate substituent effects with activity .
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
- Data validation : Replicate assays under standardized conditions (e.g., fixed incubation time, cell density) to minimize variability .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity. For example, if antitumor activity varies, test whether it correlates with apoptosis markers (e.g., caspase-3 activation) .
- Comparative analysis : Benchmark against structurally similar analogs (e.g., 4-chlorophenyl derivatives) to isolate the role of the bromothiophene group .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Convert the amine group to a carbamate or amide derivative for enhanced membrane permeability .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and reduce hepatic first-pass metabolism .
- Pharmacokinetic profiling : Conduct rodent studies with IV/PO administration to calculate AUC, t₁/₂, and clearance rates. Adjust formulations based on bioavailability (<20% is common for unmodified pyrazoles) .
Q. How can computational chemistry aid in predicting toxicity or off-target effects?
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate hepatotoxicity, CYP450 inhibition, and plasma protein binding .
- Off-target screening : Perform inverse docking against databases like PDB or ChEMBL to identify unintended interactions (e.g., with cardiac ion channels) .
- MD simulations : Model compound behavior in lipid bilayers to predict CNS penetration or hemolytic potential .
Q. What experimental designs are recommended for assessing synergistic effects with other drugs?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in antimicrobial or anticancer assays .
- Mechanistic pairing : Combine with DNA crosslinkers (e.g., cisplatin) if the compound inhibits DNA repair pathways.
- In vivo models : Test efficacy in xenograft mice with co-administered agents, monitoring tumor regression and toxicity (e.g., ALT/AST levels) .
Methodological Notes
- Synthetic protocols prioritize regioselectivity and purity (>95%) to ensure reproducibility .
- Biological assays require rigorous controls (e.g., solvent-only, reference drugs) to validate results .
- Structural data (X-ray/NMR) must be deposited in public databases (e.g., CCDC, PubChem) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
